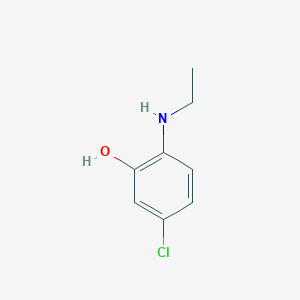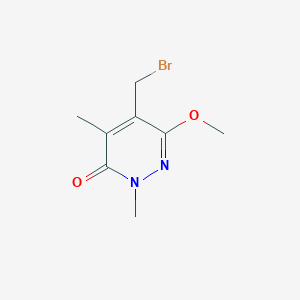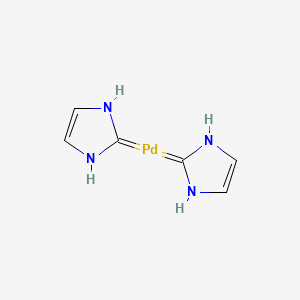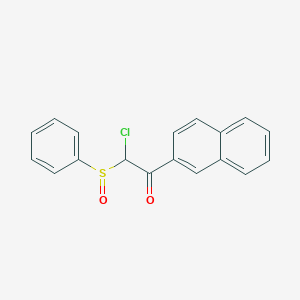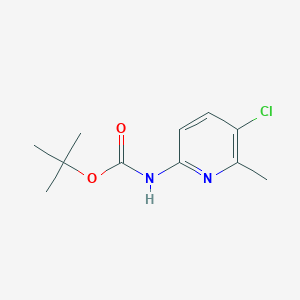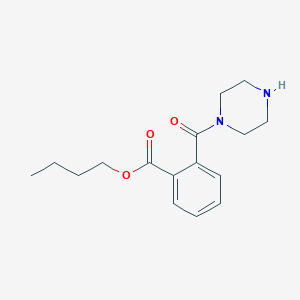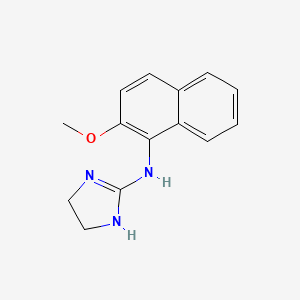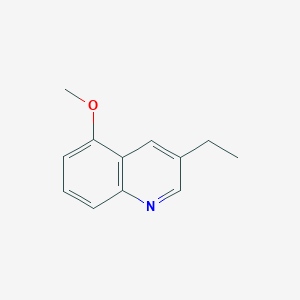
3-Ethyl-5-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-methoxyquinoline is a heterocyclic aromatic organic compound It belongs to the quinoline family, which is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-methoxyquinoline can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst such as silver salt of heteropoly acid. This reaction typically occurs under mild conditions and yields the desired quinoline derivative .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity. These methods not only improve the efficiency of the synthesis but also reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-5-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitutions are more common at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, alkylating agents.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent used.
Scientific Research Applications
3-Ethyl-5-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-methoxyquinoline, particularly in its role as an enzyme inhibitor, involves the binding to the active site of the target enzyme. For instance, as an EZH2 inhibitor, it binds to the enzyme’s active site, preventing the methylation of histone proteins, which in turn affects gene expression and can inhibit cancer cell proliferation . The molecular targets and pathways involved include the inhibition of histone methyltransferase activity, leading to changes in chromatin structure and gene expression.
Comparison with Similar Compounds
5-Methoxyquinoline: Shares the methoxy group but lacks the ethyl substitution.
3-Ethylquinoline: Lacks the methoxy group but has the ethyl substitution.
Quinoline: The parent compound without any substitutions.
Uniqueness: 3-Ethyl-5-methoxyquinoline is unique due to the presence of both the ethyl and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a bioactive molecule, making it a valuable compound for further research and development .
Properties
CAS No. |
189570-13-6 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-ethyl-5-methoxyquinoline |
InChI |
InChI=1S/C12H13NO/c1-3-9-7-10-11(13-8-9)5-4-6-12(10)14-2/h4-8H,3H2,1-2H3 |
InChI Key |
QJKWTNGPVYVRTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=CC=C2OC)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanesulfonic acid, 3,3'-[1,2-ethanediylbis(ethylimino)]bis-](/img/structure/B12568506.png)
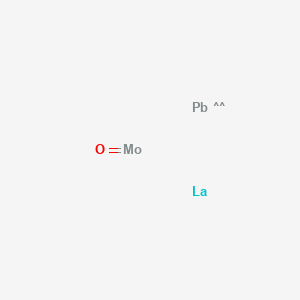
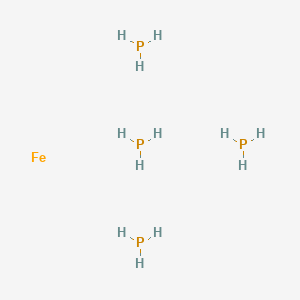
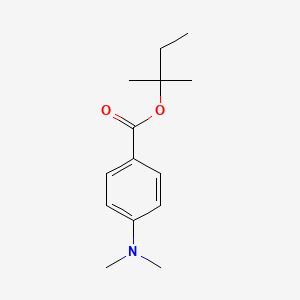
![Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine](/img/structure/B12568542.png)
